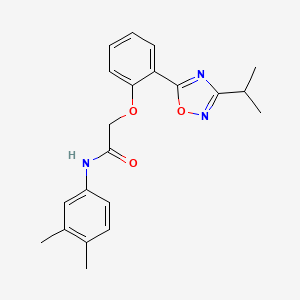
N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic chemical compound that has recently gained attention in scientific research. This compound is commonly referred to as 'DIPA' and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of DIPA and its derivatives is not yet fully understood. However, several studies suggest that these compounds may act by inhibiting specific enzymes or receptors involved in various cellular processes. For example, DIPA derivatives have been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
DIPA and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, some studies have reported that DIPA derivatives can induce apoptosis (programmed cell death) in cancer cells. Other studies have suggested that DIPA derivatives may have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using DIPA and its derivatives in laboratory experiments is their high potency and selectivity towards specific targets. These compounds can be easily synthesized and purified, making them ideal for use in various assays and experiments. However, one of the limitations of using DIPA derivatives is their potential toxicity and adverse effects on normal cells.
未来方向
There are several future directions that can be explored in the field of DIPA research. For example, further studies can be conducted to investigate the potential applications of DIPA derivatives as antiviral and antibacterial agents. Additionally, more research can be done to understand the mechanism of action of DIPA and its derivatives, which can aid in the development of more potent and selective compounds. Finally, studies can be conducted to evaluate the safety and toxicity of DIPA derivatives, which can help in the development of new drugs with minimal side effects.
合成方法
The synthesis of DIPA involves the reaction of 3,4-dimethyl aniline with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of an appropriate solvent and reagents. The reaction yields DIPA as a white crystalline solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
DIPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the synthesis and biological evaluation of DIPA derivatives as potential anticancer, antitumor, and anti-inflammatory agents. DIPA derivatives have also been investigated for their potential use as antiviral and antibacterial agents.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)17-7-5-6-8-18(17)26-12-19(25)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMUGQLYUPENKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
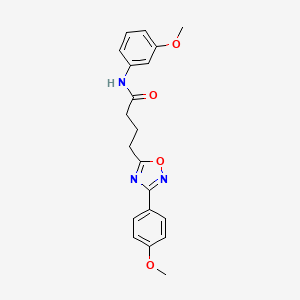
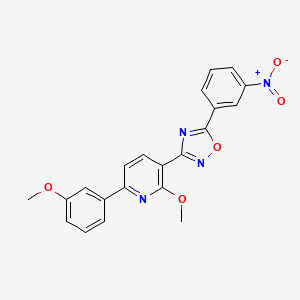


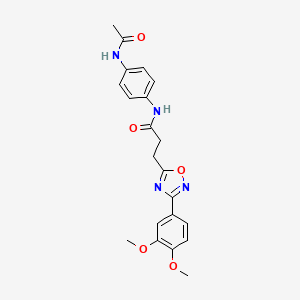
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

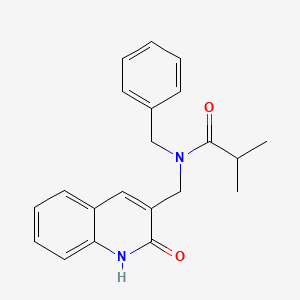

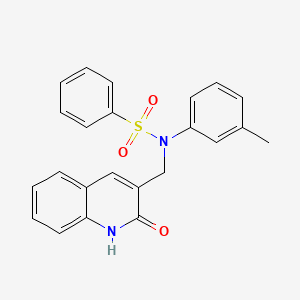
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)